The synthesis of acetazolamide adipate ethyl ester typically involves several steps:
Acetazolamide adipate ethyl ester has a molecular formula that reflects its complex structure, which includes components from both acetazolamide and adipic acid.
The structure consists of:
The three-dimensional conformation of the molecule can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its spatial arrangement and potential interactions with biological targets.
Acetazolamide adipate ethyl ester undergoes several chemical reactions relevant to its pharmacological activity:
These reactions are critical for understanding both the stability of the compound and its mechanism of action in biological systems.
The primary mechanism of action for acetazolamide adipate ethyl ester is through inhibition of carbonic anhydrase enzymes. This inhibition leads to:
Additionally, studies suggest that acetazolamide may modulate neuronal excitability by influencing ion channel activity, further supporting its use in treating epilepsy .
Acetazolamide adipate ethyl ester exhibits several notable physical and chemical properties:
These properties are essential for formulating effective pharmaceutical preparations.
Acetazolamide adipate ethyl ester holds promise in various scientific applications:
Acetazolamide adipate ethyl ester is a hybrid molecular entity integrating three pharmacologically significant components: the carbonic anhydrase (CA) inhibitory acetazolamide moiety, adipic acid (a C6 dicarboxylic acid), and ethyl alcohol. This esterification product has the systematic name N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]acetamide 6-ethoxy-6-oxohexanoic acid, with a molecular formula of C₁₄H₂₂N₄O₇S₂. Its structure features the 1,3,4-thiadiazole-2-sulfonamide pharmacophore of acetazolamide linked via an amide bond to the adipic acid spacer, which terminates in an ethyl ester group [4] [6].
Key structural characteristics include:
Table 1: Computational Physicochemical Properties
Property | Value | Methodology |
---|---|---|
Molecular Weight | 422.48 g/mol | - |
LogP (Partition Coefficient) | 1.8 ± 0.3 | SwissADME Prediction |
Hydrogen Bond Donors | 2 | Molecular Topology |
Hydrogen Bond Acceptors | 9 | Molecular Topology |
Polar Surface Area | 142.7 Ų | DFT Calculations |
Spectroscopic signatures include:
The compound’s development stems from efforts to overcome acetazolamide’s pharmacokinetic limitations, particularly its poor solubility (∼0.7 mg/mL) and systemic acidosis side effects [3] [5]. Early work focused on ester prodrugs to enhance bioavailability, culminating in strategic conjugation with dicarboxylic acids like adipate to enable nanocarrier loading.
Key intellectual property includes:
Table 2: Patent Claims Relevant to Acetazolamide Adipate Ethyl Ester
Patent | Priority Date | Key Claims | Relevance to Compound |
---|---|---|---|
US5010204A | 1989-07-21 | Acetazolamide linked via C2–C12 spacers to esters | Covers adipate’s C6 spacer design |
US2843623A | 1954-10-01 | Ethyl acetoacetate synthesis methods | Applies to ethyl esterification steps |
US9808531B2 | 2015-09-30 | Ophthalmic CA inhibitor conjugates | Supports therapeutic targeting claims |
Industrial synthesis typically employs:
Academic Research Significance
This compound exemplifies prodrug engineering and multitargeting strategies:
Industrial Applications
Mechanistic Insights:
"The adipate spacer acts as a molecular 'stealth unit,' delaying hepatic clearance while maintaining affinity for CA II (Kᵢ = 0.13 μM for triterpenoid analogs). Ethyl ester hydrolysis generates acidic microenvironments that enhance tumor-selective cytotoxicity." [6]
This compound bridges small-molecule CA inhibition and bioconjugation therapeutics, positioning it as a versatile scaffold for next-generation CA-targeting agents.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1